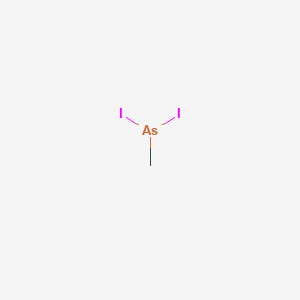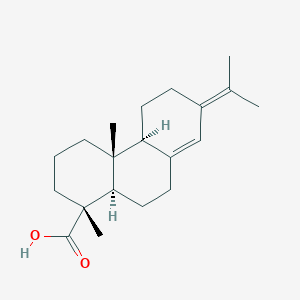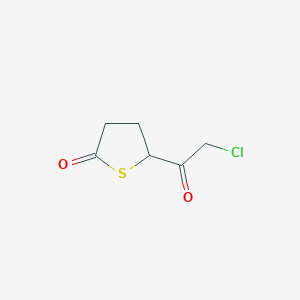
5-(2-Chloroacetyl)thiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroacetyl)thiolan-2-one, commonly known as CTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a thiolactone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of CTC is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. CTC has been shown to inhibit the growth of various bacteria, fungi, and viruses by disrupting their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
CTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a potential antimicrobial agent. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CTC in lab experiments include its high potency and specificity, making it a useful tool for studying various biological processes. However, the limitations of using CTC include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on CTC. One area of focus could be the development of new antimicrobial agents based on the structure of CTC. Additionally, further research could be done to better understand the mechanism of action of CTC and its potential therapeutic applications. Finally, research could be done to optimize the synthesis method of CTC to produce higher yields with minimal impurities.
Conclusion:
In conclusion, CTC is a thiolactone derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. CTC has potential applications as an antimicrobial, anti-inflammatory, and anticancer agent, making it a promising candidate for further research.
Métodos De Síntesis
CTC can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with thiourea, the reaction of 2-chloroacetyl chloride with thiolactic acid, and the reaction of 2-chloroacetyl chloride with thioacetic acid. These methods have been optimized to produce high yields of CTC with minimal impurities.
Aplicaciones Científicas De Investigación
CTC has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Propiedades
Número CAS |
142079-24-1 |
|---|---|
Nombre del producto |
5-(2-Chloroacetyl)thiolan-2-one |
Fórmula molecular |
C6H7ClO2S |
Peso molecular |
178.64 g/mol |
Nombre IUPAC |
5-(2-chloroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H7ClO2S/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2 |
Clave InChI |
HIDKZLZILRDHNZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)SC1C(=O)CCl |
SMILES canónico |
C1CC(=O)SC1C(=O)CCl |
Sinónimos |
2(3H)-Thiophenone, 5-(chloroacetyl)dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



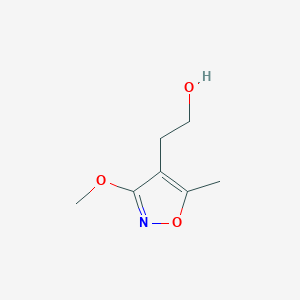

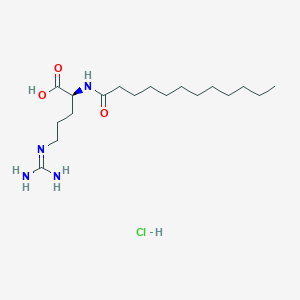
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
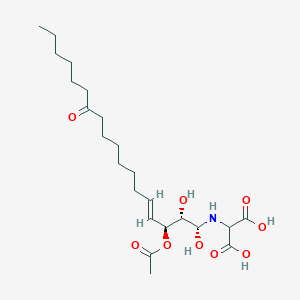
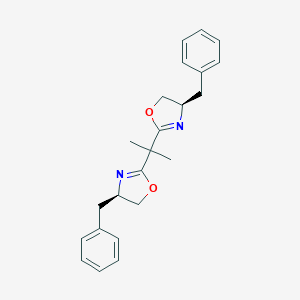
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
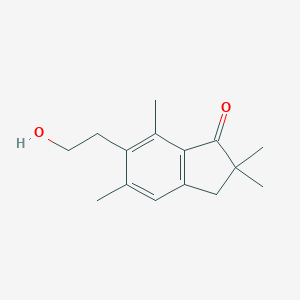
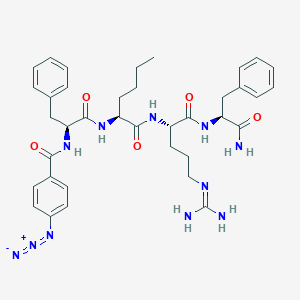
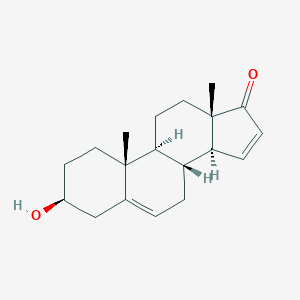
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
